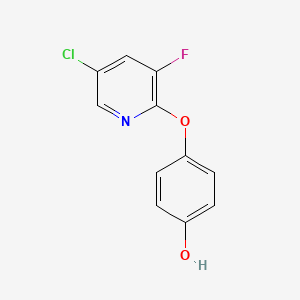

4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol

Description

4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol (CGA-193468) is a phenolic derivative featuring a substituted pyridine ring. It is a key metabolite of the herbicide clodinafop-propargyl, which belongs to the aryloxyphenoxypropionate (AOPP) class . The compound’s structure includes a pyridinyloxy group substituted with chlorine and fluorine at positions 5 and 3, respectively, linked to a phenol ring. This configuration contributes to its biological activity and environmental persistence. Clodinafop-propargyl, the parent compound, is widely used to control grass weeds in cereal crops, and its metabolism generates this compound as a degradate .

Properties

IUPAC Name |

4-(5-chloro-3-fluoropyridin-2-yl)oxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c12-7-5-10(13)11(14-6-7)16-9-3-1-8(15)2-4-9/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDGJZIEMNJEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575365 | |

| Record name | 4-[(5-Chloro-3-fluoropyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-40-4 | |

| Record name | 4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5-Chloro-3-fluoropyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GJ18678R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Condensation of 5-Chloro-2,3-Difluoropyridine with Hydroquinone

Reaction Mechanism and Conditions

The most straightforward synthesis involves nucleophilic aromatic substitution between 5-chloro-2,3-difluoropyridine and hydroquinone under basic conditions. In a representative procedure:

- Reagents : Hydroquinone (27.5 g, 0.25 mol), potassium hydroxide (11.2 g, 0.2 mol), 5-chloro-2,3-difluoropyridine (30 g, 0.2 mol).

- Solvent : Dimethyl sulfoxide (DMSO, 600 mL).

- Conditions : Nitrogen atmosphere, room temperature initially, followed by heating to 70°C.

The reaction exploits the differential reactivity of fluorine atoms at the 2- and 3-positions of the pyridine ring. Hydroxide deprotonates hydroquinone, generating a phenoxide ion that displaces the more labile 2-fluorine atom via an SNAr mechanism.

Multi-Step Synthesis from 2-Amino-5-Chloro-3-Fluoropyridine

Diazotization and Fluorination

This method constructs the pyridine ring with pre-installed substituents:

- Nitration : 2-Amino-5-chloro-3-fluoropyridine is treated with concentrated sulfuric acid and potassium thiosulfate to yield 5-chloro-3-fluoro-2-nitropyridine (54% yield).

- Diazonium Salt Formation : The nitro group is reduced to an amine, followed by diazotization with sodium nitrite in hydrofluoric acid.

- Fluorination : Thermal decomposition of the diazonium salt introduces fluorine at the 3-position.

Critical Parameters

Enzymatic Resolution for Enantiomerically Pure Intermediates

Chiral Ester Synthesis

A patent details the preparation of (R)-enantiomers using chiral auxiliaries:

- Intermediate Formation : 4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol reacts with (S)-lactic acid propynyl ester tosylate in toluene with triethylamine.

- Resolution : The (R)-enantiomer is isolated via fractional distillation and column chromatography (hexane/ethyl acetate).

Yield Optimization

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield | Key Advantage |

|---|---|---|---|---|

| Direct Condensation | 5-Chloro-2,3-difluoropyridine | 1 | 60–75% | Simplicity, fewer purification steps |

| Multi-Step Synthesis | 2-Amino-5-chloro-3-fluoropyridine | 3 | 40–50% | Flexibility in substituent introduction |

| Enzymatic Resolution | Chiral esters | 4 | 30–40% | Produces enantiopure derivatives |

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at the 3-fluorine position is minimized by:

Scalability and Industrial Feasibility

The direct condensation method is preferred for large-scale production due to its one-pot setup and commercially available starting materials. Recent advances in continuous flow reactors have reduced reaction times from hours to minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.

Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Modified pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms on the pyridine ring can enhance the compound’s binding affinity to its targets, leading to increased potency .

Comparison with Similar Compounds

Key Differences :

- The propargyl ester in clodinafop-propargyl enhances lipid solubility, improving its absorption through plant cuticles. Hydrolysis to clodinafop acid or phenol increases polarity, affecting mobility in soil and water systems .

- The free phenol group in CGA-193468 may reduce herbicidal activity compared to the ester form but increases environmental persistence due to resistance to further hydrolysis .

Pyridine-Based Phenolic Derivatives

5-Ethyl-4-fluoro-2-[(2-methylpyridin-3-yl)oxy]phenol

This compound (C₁₄H₁₄FNO₂) features ethyl and methyl substituents on the phenol and pyridine rings, respectively. Unlike CGA-193468, it lacks chlorine and has a methylpyridinyloxy group. These modifications likely reduce herbicidal activity but may enhance solubility in nonpolar environments .

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

With a methoxy group on the phenyl ring, this compound (C₁₂H₁₀ClNO₂) exhibits altered electronic properties compared to CGA-193466.

Non-Herbicidal Analogues

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

This compound (C₂₁H₁₆N₂O) contains an imidazole ring instead of pyridine. It exhibits strong third-order nonlinear optical (NLO) properties (χ⁽³⁾ = 1.43 × 10⁻⁶ esu) due to extended π-conjugation, making it suitable for optoelectronic applications. In contrast, CGA-193468’s biological activity stems from its pyridine-phenoxy structure .

(3-Chloro-propionyl)-2-fluoro-4-phenol

Used as a precursor for 6-fluoro-4-chromanone synthesis, this compound’s propionyl group facilitates cyclization reactions. Its reactivity differs from CGA-193468, which lacks such electrophilic substituents .

Biological Activity

4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound features a phenolic hydroxyl group attached to a pyridine moiety, which is crucial for its biological activity. The presence of halogen substituents, such as chlorine and fluorine, enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a series of related compounds demonstrated significant inhibitory effects against Zika virus protease with IC50 values as low as 130 nM . The structure-activity relationship studies revealed that modifications at specific positions on the pyridine ring can enhance or diminish antiviral activity.

Antibacterial and Antifungal Properties

Compounds with similar structural features have also been assessed for antibacterial and antifungal activities. Research indicates that halogenated phenolic compounds can inhibit the growth of various bacterial strains. For example, the introduction of electron-withdrawing groups on the aromatic ring has been shown to improve antibacterial efficacy .

Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on different biological pathways. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism of action appears to involve interference with signaling pathways critical for cell survival and proliferation.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of related compounds showed that derivatives with a similar structure to this compound inhibited viral replication in cell cultures. These findings suggest that further exploration into this compound could yield effective antiviral agents against flavivirus infections .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial activity of phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties, supporting the hypothesis that structural modifications can significantly impact biological activity .

Data Tables

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Antiviral (Zika Virus Protease) | 130 | Potent inhibitor |

| Related Compound A | Antibacterial (E. coli) | 250 | Chlorine substitution enhances activity |

| Related Compound B | Antifungal (Candida spp.) | 300 | Fluorine enhances lipophilicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where the hydroxyl group of phenol reacts with the activated pyridinyl chloride. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts like K₂CO₃. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants. Purity is confirmed by melting point analysis (e.g., 178 °C as a reference for related compounds) and NMR spectroscopy .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions and electronic environments. For crystallographic validation, single-crystal X-ray diffraction (as in for a pyridine derivative) provides bond lengths and angles, with mean (C–C) deviations <0.005 Å ensuring accuracy . Mass spectrometry (HRMS) further validates molecular weight (±2 ppm error threshold).

Q. What are the primary biological screening protocols for this compound?

- Methodology : Conduct in vitro assays for antimicrobial activity (e.g., MIC determination against Gram-positive/negative bacteria) or enzyme inhibition studies (e.g., kinase assays). Use DMSO as a solvent control, and validate results with positive controls like ampicillin. Dose-response curves (IC₅₀ values) are calculated using nonlinear regression models .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyridinyloxy-phenol scaffold in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density distribution, focusing on the pyridine ring’s chloro-fluoro substituents. Compare experimental yields in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Steric hindrance at the 3-fluoro position may reduce coupling efficiency, requiring bulky ligand systems .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodology : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variables. Use meta-analysis to compare datasets, identifying outliers via Grubbs’ test. For example, conflicting cytotoxicity results may arise from differential cell line permeability, addressed by measuring cellular uptake via LC-MS .

Q. How does the compound’s stability vary under oxidative or hydrolytic stress, and what degradation products form?

- Methodology : Conduct forced degradation studies :

- Oxidative : Expose to H₂O₂ (3% v/v) at 40°C for 24h; analyze via HPLC-MS for quinone formation.

- Hydrolytic : Test in buffers (pH 1–13) at 60°C; monitor phenol decomposition to chlorinated byproducts.

Degradation kinetics are modeled using first-order rate equations .

Methodological Case Studies

Designing a Study to Evaluate Environmental Fate

- Experimental Setup : Adapt the split-plot design from :

- Main plots : Soil types (clay, loam).

- Subplots : pH levels (5–8).

- Sub-subplots : Microbial communities (sterile vs. non-sterile).

- Analysis : Measure half-life (t₁/₂) via LC-MS and bioaccumulation in Eisenia fetida (earthworms). Use OECD Guideline 307 for validation .

Computational Modeling of Pharmacophore Interactions

- Protocol : Dock the compound into target proteins (e.g., CYP450 enzymes) using AutoDock Vina . Compare binding affinities with analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide from ). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.